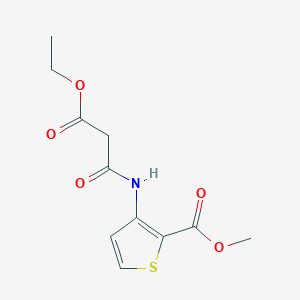![molecular formula C19H23NO5 B6574185 N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide CAS No. 1171634-52-8](/img/structure/B6574185.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzamide core, with the ethoxy and phenoxy groups attached at specific positions. The exact structure would depend on the positions of these groups on the benzamide ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the benzamide ring. For example, the benzamide group might undergo reactions typical of carboxamides, while the ethoxy and phenoxy groups might participate in reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including factors like its polarity, solubility, stability, and reactivity .Scientific Research Applications
- Ören and colleagues studied the antimicrobial activity of related compounds. While the synthesized compounds exhibited varying degrees of antibacterial activity, further investigation into the specific effects of N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide against bacterial strains (such as E. coli, K. pneumoniae, and S. aureus) could be valuable.
- The synthesis of isotopomers of LY253351 (YM12617-1), a potent alpha-1 receptor antagonist, is described in the literature . Investigating whether N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide shares similar receptor interactions could provide insights into its pharmacological profile.
Antibacterial and Antimicrobial Activity
Alpha-1 Adrenergic Receptor Antagonism
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-4-24-15-5-7-16(8-6-15)25-10-9-20-19(21)14-11-17(22-2)13-18(12-14)23-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCMUHXKZWPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B6574125.png)
![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)
![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)



![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![2,2,5,8-tetramethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-ium iodide](/img/structure/B6574192.png)